molecular formula C12H21NO4 B046348 Boc-(S)-2-Amino-5-methylhex-4-enoic acid CAS No. 123098-61-3

Boc-(S)-2-Amino-5-methylhex-4-enoic acid

Cat. No.: B046348
CAS No.: 123098-61-3
M. Wt: 243.3 g/mol
InChI Key: YTDSOUMESZDICW-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-(S)-2-Amino-5-methylhex-4-enoic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino acid. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations. This compound is particularly interesting due to its chiral center and unsaturated carbon chain, making it a valuable intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(S)-2-Amino-5-methylhex-4-enoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods

Industrial production of Boc-protected amino acids often employs similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Boc-(S)-2-Amino-5-methylhex-4-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Epoxides: and from oxidation reactions.

    Saturated amino acids: from reduction reactions.

    Free amines: from Boc deprotection.

Scientific Research Applications

Boc-(S)-2-Amino-5-methylhex-4-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-(S)-2-Amino-5-methylhex-4-enoic acid primarily involves its role as a protected amino acid. The Boc group prevents the amino group from participating in unwanted side reactions, allowing for selective transformations at other functional sites. Upon deprotection, the free amino group can interact with various molecular targets, such as enzymes or receptors, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-(S)-2-Amino-5-methylhex-4-enoic acid is unique due to its combination of a chiral center, an unsaturated carbon chain, and a Boc protecting group. This combination makes it a versatile intermediate for the synthesis of a wide range of bioactive molecules and allows for selective functionalization at multiple sites .

Properties

IUPAC Name

(2S)-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8(2)6-7-9(10(14)15)13-11(16)17-12(3,4)5/h6,9H,7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDSOUMESZDICW-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(C(=O)O)NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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